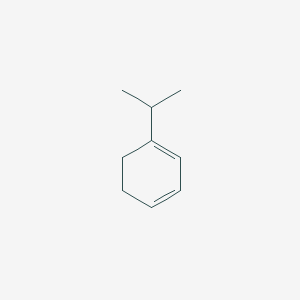

1-Isopropyl-1,3-cyclohexadiene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14 |

|---|---|

Molecular Weight |

122.21 g/mol |

IUPAC Name |

1-propan-2-ylcyclohexa-1,3-diene |

InChI |

InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h3-4,6,8H,5,7H2,1-2H3 |

InChI Key |

SZTYTCQSBVMJRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isopropyl 1,3 Cyclohexadiene and Its Structural Analogues

Dehydrohalogenation Strategies for the Formation of the 1,3-Cyclohexadiene (B119728) System

Dehydrohalogenation represents a classical and effective method for generating the 1,3-cyclohexadiene core. This approach typically involves the elimination of a hydrogen halide from a suitably substituted halocyclohexane or halocyclohexene precursor. The choice of base and reaction conditions is crucial for controlling the regioselectivity of the elimination to favor the formation of the conjugated diene over other possible isomers.

One common strategy begins with the bromination of a cyclohexene (B86901) derivative, followed by dehydrobromination. For instance, the synthesis of 1,3-cyclohexadiene itself can be achieved by the dehydrobromination of 3-bromocyclohexene (B24779) using quinoline. orgsyn.org Another approach involves the treatment of 1,2-dibromocyclohexane (B1204518) with a strong base like sodium hydroxide (B78521) in ethylene (B1197577) glycol or with quinoline. orgsyn.org A laboratory-scale preparation of 1,3-cyclohexadiene utilizes the reaction of 1,2-dibromocyclohexane with sodium hydride in triethylene glycol dimethyl ether. orgsyn.org

For the synthesis of substituted 1,3-cyclohexadienes, such as those with alkyl groups, the Ziegler method involving N-bromosuccinimide (NBS) bromination of a cyclohexene derivative is often employed. This creates a bromo-substituted intermediate that can then undergo dehydrobromination to yield the desired diene. The success of these methods hinges on the careful control of reaction conditions to ensure high yields and purity, minimizing the formation of byproducts like benzene (B151609) or isomeric cyclohexadienes.

| Precursor | Reagent(s) | Product | Reference |

| 3-Bromocyclohexene | Quinoline | 1,3-Cyclohexadiene | orgsyn.org |

| 1,2-Dibromocyclohexane | Sodium Hydroxide, Ethylene Glycol | 1,3-Cyclohexadiene | orgsyn.org |

| 1,2-Dibromocyclohexane | Sodium Hydride, Triethylene Glycol Dimethyl Ether | 1,3-Cyclohexadiene | orgsyn.org |

| 5-Methylcyclohexene | N-Bromosuccinimide, then a base | 5-Methyl-1,3-cyclohexadiene |

Dehydration Pathways to Cyclic Dienes

The dehydration of cyclohexenol (B1201834) derivatives provides a direct route to 1,3-cyclohexadienes. This acid-catalyzed elimination of water can be performed in either the liquid or vapor phase. The regiochemical outcome of the dehydration is influenced by the stability of the intermediate carbocation and the reaction conditions.

For example, 1,3-cyclohexadiene can be prepared by the dehydration of cyclohexen-3-ol. orgsyn.org A scalable method for producing 1-isopropyl-1,3-cyclohexadiene involves the vapor-phase dehydration of 3-isopropylcyclohexanol over solid acid catalysts like γ-alumina or zeolites at elevated temperatures (200–300°C). smolecule.com This reaction proceeds through an E1 elimination mechanism, where the catalyst's Brønsted acid sites protonate the hydroxyl group, leading to the formation of a carbocation. The steric bulk of the isopropyl group influences the stability of this carbocation, favoring the formation of a tertiary carbocation that subsequently eliminates a β-hydrogen to form the conjugated 1,3-diene. smolecule.com Zeolitic catalysts such as H-ZSM-5 can exhibit high selectivity for the 1,3-diene due to their microporous structure. smolecule.com

| Starting Material | Catalyst/Conditions | Product | Key Features | Reference |

| Cyclohexen-3-ol | Acid catalyst | 1,3-Cyclohexadiene | Direct dehydration | orgsyn.org |

| 3-Isopropylcyclohexanol | γ-alumina or zeolites, 200–300°C | This compound | Vapor-phase dehydration, E1 mechanism | smolecule.com |

| Cyclohexenols | Phosphoric acid or other acidic catalysts | 1,3-Cyclohexadienes | Industrial process, temperature control is crucial to avoid isomerization |

Catalytic Routes Employing Aromatic or Unsaturated Precursors

Catalytic methods offer efficient pathways to 1,3-cyclohexadienes from readily available aromatic or unsaturated starting materials. These routes often provide advantages in terms of atom economy and selectivity.

A significant development is the adaptation of the Birch reduction. While traditionally used to produce 1,4-cyclohexadienes, modifications allow for the synthesis of 1,3-isomers. smolecule.comthieme-connect.com For instance, the Birch reduction of isopropyl-substituted benzoic acids in the presence of carbonyl compounds can lead to this compound. smolecule.com The reaction of 4-isopropylbenzoic acid with aldehydes under Birch conditions (sodium in liquid ammonia (B1221849) with a proton source like t-butanol) can yield this compound as the major product. smolecule.com This occurs through a tandem aldol (B89426) addition-reduction mechanism where the presence of the carbonyl additive directs the regioselectivity towards the 1,3-diene. smolecule.comresearchgate.net

Another catalytic approach involves the isomerization of 1,4-cyclohexadienes to their more stable 1,3-conjugated counterparts. Ruthenium catalysts, particularly those with bulky ligands, have proven effective for this transformation. researchgate.net Additionally, nickel-catalyzed hydrovinylation of dienes has been explored for the synthesis of substituted cyclohexadienes. smolecule.com

| Precursor | Reagents/Catalyst | Product | Method | Reference |

| 4-Isopropylbenzoic Acid | Na/NH₃, t-butanol, Aldehyde | This compound | Modified Birch Reduction | smolecule.com |

| Benzoic Acids | Na/NH₃, Carbonyl Compounds | 1,3-Cyclohexadienes | Modified Birch Reduction | researchgate.netd-nb.info |

| 1,4-Cyclohexadiene | Ruthenium catalyst with bulky ligands | 1,3-Cyclohexadiene | Isomerization | researchgate.net |

| Dienes | Nickel catalyst | Substituted Cyclohexadienes | Hydrovinylation | smolecule.com |

Ring-Closure Reactions as a Synthetic Approach to Cyclohexadienes

Ring-closure reactions, particularly pericyclic reactions, provide powerful tools for the construction of the cyclohexadiene ring system with a high degree of stereocontrol.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. wikipedia.org It involves the reaction of a conjugated diene with a dienophile to form a cyclohexene derivative, which can then be further manipulated to generate a cyclohexadiene. wikipedia.org For instance, the reaction of 1,3-butadiene (B125203) with a suitable dienophile can serve as a starting point. acs.org While the classic Diels-Alder reaction forms a cyclohexene, subsequent eliminations or modifications can lead to the diene. nih.gov Intramolecular Diels-Alder reactions of substrates like 5-vinyl-1,3-cyclohexadienes can produce complex tricyclic systems containing a cyclohexadiene moiety. oregonstate.edu

Another significant ring-closing strategy is the [2+2+2] cycloaddition of alkynes and alkenes, often catalyzed by transition metals like rhodium or titanium. nih.govacs.org This method allows for the assembly of highly substituted cyclohexadienes from simple, acyclic precursors. nih.gov Furthermore, electrocyclic reactions, which involve the concerted cyclization of a conjugated triene, can also yield cyclohexadienes. researchgate.netlibretexts.org These reactions can be initiated thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules. masterorganicchemistry.com Ring-closing metathesis (RCM) has also emerged as a versatile method for synthesizing a wide range of unsaturated rings, including those containing the cyclohexadiene framework. wikipedia.org

Stereoselective Synthesis of Alkyl-Substituted 1,3-Cyclohexadiene Isomers

The synthesis of specific stereoisomers of alkyl-substituted 1,3-cyclohexadienes often requires the use of chiral auxiliaries or stereoselective catalytic methods. These approaches are crucial for accessing enantiomerically pure or enriched compounds, which are important in various fields, including natural product synthesis.

Chiral auxiliaries can be temporarily attached to a precursor molecule to direct the stereochemical course of a reaction. For example, in the context of the Diels-Alder reaction, a chiral auxiliary can be appended to the dienophile to induce diastereoselectivity in the formation of a new chiral center. acs.orgacs.org Lactic acid and its derivatives have been successfully employed as chiral auxiliaries in TiCl₄-catalyzed diastereoselective Diels-Alder reactions to produce optically active 3-cyclohexene-1-carboxylic acid, a precursor that could potentially be converted to a chiral substituted cyclohexadiene. acs.orgacs.org

Asymmetric catalysis provides another powerful tool for stereoselective synthesis. Chiral catalysts can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. For instance, nickel-catalyzed reductive coupling of unsymmetrical internal alkynes, guided by a hemilabile directing group, can produce highly substituted 1,3-dienes with excellent regio- and enantioselectivity. rsc.org Similarly, asymmetric α-allylation of aldehydes with alkynes, promoted by a ternary catalyst system, can lead to chiral 1,3-diene products. mdpi.com

Utilization of this compound as a Synthon in Complex Molecule Assembly

This compound is a valuable building block, or synthon, in the synthesis of more complex molecules, primarily due to its participation in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org The conjugated diene system readily reacts with a variety of dienophiles to form bicyclic adducts, providing a reliable method for constructing six-membered rings with defined stereochemistry. wikipedia.org

The reactivity of this compound in Diels-Alder reactions is influenced by the electron-donating nature of the isopropyl group, which can affect the rate and regioselectivity of the cycloaddition. It can react with both carbon-based and heteroatom-containing dienophiles. For example, reactions with heterodienophiles like singlet oxygen or nitroso compounds can lead to the formation of novel heterocyclic products. nih.govbeilstein-journals.org The resulting cycloadducts can then be further transformed into a variety of complex target molecules.

The Diels-Alder reaction provides a powerful tool for introducing chemical complexity in the synthesis of natural products and new materials. wikipedia.org The ability to form multiple carbon-carbon bonds in a single step with good stereocontrol makes this compound and its analogues attractive synthons for synthetic chemists. The resulting bicyclic systems can serve as versatile intermediates for the construction of a wide range of carbocyclic and heterocyclic frameworks.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isopropyl 1,3 Cyclohexadiene

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the conformational landscape of 1-isopropyl-1,3-cyclohexadiene. The vibrations of the molecule, which involve the stretching and bending of bonds, give rise to a characteristic spectrum that acts as a molecular fingerprint.

DFT/B3LYP/6-311++G(d,p) level calculations have been employed to investigate the conformational possibilities of similar 1,3-diene monoterpenes. These studies reveal the existence of multiple conformers based on the rotation of the isopropyl group. acs.org For this compound, the primary conformers would be described by the orientation of the isopropyl group relative to the cyclohexadiene ring.

Analysis of C-H Stretching and Bending Modes

The C-H stretching and bending vibrations are particularly informative for characterizing the different types of C-H bonds within the molecule.

C-H Stretching: The IR spectrum exhibits distinct absorption bands corresponding to the stretching of C-H bonds in different chemical environments.

C-H Bending: The bending vibrations, which occur at lower frequencies, are also characteristic.

A summary of typical IR absorption frequencies for the C-H modes in this compound is presented below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkene (=C-H) | 3100-3000 spcmc.ac.in |

| C-H Stretch | Alkane (C-H) | 3000-2840 spcmc.ac.in |

| Asymmetric C-H Stretch | Methyl (-CH₃) | ~2955 spcmc.ac.in |

| Symmetric C-H Stretch | Methyl (-CH₃) | ~2870 spcmc.ac.in |

| C-H Bend (Doublet) | Isopropyl | 1385-1380 and 1370-1365 spcmc.ac.in |

| C-H Bend (Umbrella) | Methyl (-CH₃) | ~1375 spcmc.ac.in |

Probing Conjugated Diene System Resonances

Raman spectroscopy is particularly effective for probing the conjugated diene system in this compound. The C=C stretching vibrations in conjugated systems give rise to strong and characteristic Raman signals. nih.gov

In conjugated dienes, the C=C stretching bands are often observed in the 1600-1650 cm⁻¹ region. The conjugation leads to a lowering of the frequency compared to an isolated double bond. The intensity of these bands in the Raman spectrum is often enhanced due to resonance effects, especially when the excitation wavelength is close to an electronic absorption maximum of the molecule. nih.gov This resonance enhancement is a key feature in the study of conjugated polyenes. nih.gov The specific position and intensity of these bands can provide insights into the planarity and electron distribution within the conjugated system. rsc.org

Electronic Absorption Spectroscopy (UV-Visible) for π-System Characterization

UV-Visible spectroscopy is a fundamental technique for investigating the electronic structure of the conjugated π-system in this compound. The absorption of UV light promotes electrons from lower energy π molecular orbitals to higher energy π* antibonding molecular orbitals.

Characterization of π-π* Electronic Transitions

Conjugated dienes like this compound exhibit characteristic π-π* electronic transitions. ssbodisha.ac.in The presence of conjugation significantly lowers the energy required for these transitions compared to isolated double bonds, resulting in absorption at longer wavelengths. vaia.com

For 1,3-cyclohexadiene (B119728), the parent molecule, a strong absorption maximum (λ_max) is observed around 258 nm. nist.gov The introduction of an isopropyl substituent at the 1-position is expected to cause a small bathochromic (red) shift of this absorption maximum. The Woodward-Fieser rules can be used to predict the λ_max for substituted dienes. These rules assign a base value for the parent diene and add increments for each substituent.

The electronic spectra of cyclic dienes have been studied, and it's known that the main absorption corresponds to the N→V₁ transition. caltech.edu The position of this absorption is sensitive to the substitution pattern and the ring size, which affects the planarity of the diene system.

| Compound | λ_max (nm) | Transition |

|---|---|---|

| 1,3-Cyclohexadiene | ~258 nist.gov | π → π* |

| This compound | Expected > 258 | π → π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing precise information about the connectivity and stereochemistry of the molecule.

Proton NMR (¹H NMR) for Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides a wealth of information through the chemical shifts of the protons and the spin-spin coupling between them. The chemical shift of a proton is determined by its local electronic environment, while coupling constants provide information about the connectivity and dihedral angles between adjacent protons.

The expected regions for the proton signals are as follows:

The coupling constants (J-values) are crucial for assigning the signals and determining the stereochemistry. For instance, the vicinal coupling between protons on adjacent carbons can provide information about the dihedral angle between them, which can help to define the conformation of the cyclohexadiene ring.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical values for similar structures.

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 | d | ~5.8 | J(H2,H3) ≈ 9 |

| H3 | dd | ~6.1 | J(H3,H2) ≈ 9, J(H3,H4) ≈ 5 |

| H4 | m | ~5.9 | |

| H5 | m | ~2.1 | |

| H6 | m | ~2.2 | |

| Isopropyl CH | sept | ~2.5 | J ≈ 7 |

| Isopropyl CH₃ | d | ~1.0 | J ≈ 7 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR chemical shifts for 1,3-cyclohexadiene are approximately 126.6 ppm for C1/C4, 124.7 ppm for C2/C3, and 22.5 ppm for C5/C6. chemicalbook.com The introduction of an isopropyl group at the C1 position will induce significant changes in the chemical shifts of the surrounding carbons. The C1 carbon, being substituted, will shift downfield. The neighboring sp² carbons (C2 and C6) will also be affected, as will the carbons of the isopropyl group itself.

Predicted ¹³C NMR Chemical Shifts for this compound

The following table presents the predicted ¹³C NMR chemical shifts for this compound. These values are estimated based on the additive effects of an isopropyl substituent on a cyclohexadiene ring. organicchemistrydata.orgorganicchemistrydata.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~145 |

| C2 | ~122 |

| C3 | ~125 |

| C4 | ~126 |

| C5 | ~23 |

| C6 | ~28 |

| C7 (CH of isopropyl) | ~34 |

| C8/C9 (CH₃ of isopropyl) | ~21 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Connectivity

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in one-dimensional spectra and for piecing together the molecular structure by identifying through-bond correlations between nuclei.

COSY (Correlation Spectroscopy)

A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, the following key correlations would be anticipated:

The methine proton of the isopropyl group (H7) would show a correlation to the two methyl protons (H8/H9).

The olefinic protons (H2, H3, H4) would exhibit correlations with each other.

The allylic protons on C5 would show couplings to the olefinic proton on C4 and the protons on C6.

The protons on C6 would couple to the protons on C5 and the olefinic proton on C1 (if present).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms. organicchemistrydata.orgnist.gov This technique would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, the signal for the isopropyl methine proton would correlate with the C7 carbon signal, and the olefinic proton signals would correlate with their respective sp² carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity across quaternary carbons and between different functional groups. nist.govresearchgate.net Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the isopropyl methyl protons (H8/H9) to the isopropyl methine carbon (C7) and the C1 carbon of the cyclohexadiene ring.

Correlations from the isopropyl methine proton (H7) to the C1 carbon and the two methyl carbons (C8/C9).

Correlations from the olefinic protons to adjacent and geminal carbons, which would help to solidify the assignment of the diene system.

Mass Spectrometry for Investigating Fragmentation Patterns and Isotopic Distributions

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 122, corresponding to its molecular weight. nih.gov

The fragmentation pattern will likely be influenced by the presence of both the cyclohexadiene ring and the isopropyl substituent. A characteristic fragmentation for cyclohexadiene systems is the retro-Diels-Alder reaction, which would lead to the loss of ethene (28 Da), resulting in a significant peak at m/z 94. slideshare.netyoutube.comwikipedia.org Another prominent fragmentation pathway would involve the isopropyl group. The loss of a methyl radical (CH₃•, 15 Da) would produce a stable secondary carbocation, giving rise to a peak at m/z 107. The loss of the entire isopropyl group (43 Da) could also occur, leading to a peak at m/z 79. researchgate.netlibretexts.org

The mass spectra of related terpenes, such as α-terpinene (1-isopropyl-4-methyl-1,3-cyclohexadiene) and α-phellandrene (1-isopropyl-4-methyl-1,3-cyclohexadiene), show characteristic peaks resulting from similar fragmentation pathways, supporting these predictions. nist.govnih.govnist.gov For instance, the mass spectrum of α-terpinene prominently features a peak at m/z 121 (M-15) and a base peak at m/z 93, resulting from the loss of an isopropyl group. researchgate.netnih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 122 | [C₉H₁₄]⁺ (Molecular Ion) |

| 107 | [C₈H₁₁]⁺ (Loss of CH₃) |

| 94 | [C₇H₁₀]⁺ (Retro-Diels-Alder) |

| 79 | [C₆H₇]⁺ (Loss of C₃H₇) |

Reaction Mechanisms and Chemical Transformations of 1 Isopropyl 1,3 Cyclohexadiene

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For 1-isopropyl-1,3-cyclohexadiene, these reactions are fundamental to its chemical behavior, encompassing cycloadditions, electrocyclic processes, and sigmatropic rearrangements.

Electrocyclic Ring-Opening and Ring-Closure Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond at the termini of a conjugated pi system (ring-closure) or the breaking of a sigma bond to form a new pi system (ring-opening). libretexts.orgwikipedia.org These reactions are stereospecific, and their outcome (conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules, which depend on the number of pi electrons and whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.orgmasterorganicchemistry.com

For a 6π electron system like 1,3-cyclohexadiene (B119728), thermal ring-opening to a hexatriene derivative is a disrotatory process, while photochemical ring-opening is conrotatory. libretexts.orgmasterorganicchemistry.com The photochemically induced electrocyclic ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is an ultrafast reaction that proceeds in the conrotatory direction as predicted by the Woodward-Hoffmann rules. nih.gov

The stereochemistry of the substituents on the ring dictates the stereochemistry of the resulting acyclic triene. For example, the thermal ring-opening of a substituted 1,3-cyclohexadiene will proceed in a disrotatory fashion. masterorganicchemistry.com Conversely, the electrocyclization of a substituted hexatriene to a 1,3-cyclohexadiene derivative is also governed by these stereochemical rules. youtube.comyoutube.com

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated pi system. wikipedia.org These reactions are classified by an order [i,j], which denotes the migration of the σ-bond. wikipedia.org

While specific examples of sigmatropic rearrangements directly involving this compound are not extensively detailed in the provided context, the general principles apply to its potential transformations. Common sigmatropic rearrangements include the researchgate.netlibretexts.org, researchgate.netnih.gov, and libretexts.orglibretexts.org shifts. wikipedia.orgyoutube.com

researchgate.netlibretexts.org-Sigmatropic Shifts: Thermally, a researchgate.netlibretexts.org-hydrogen shift is symmetry-forbidden to occur in a suprafacial manner and would require a strained antarafacial pathway, making it rare. libretexts.orgorganicchemistrydata.org However, photochemical researchgate.netlibretexts.org-shifts can occur suprafacially. youtube.com

researchgate.netnih.gov-Sigmatropic Shifts: In contrast, a researchgate.netnih.gov-hydrogen shift is thermally allowed to proceed via a suprafacial pathway. libretexts.orglibretexts.org This type of rearrangement is common in 1,3-cyclopentadiene systems and could potentially occur in substituted 1,3-cyclohexadiene systems under thermal conditions. libretexts.orglibretexts.org

libretexts.orglibretexts.org-Sigmatropic Rearrangements: The Cope and Claisen rearrangements are well-known examples of libretexts.orglibretexts.org-sigmatropic shifts. wikipedia.orglibretexts.org These reactions involve a six-membered transition state and are thermally allowed to proceed suprafacially. libretexts.org For instance, a hetero-Diels-Alder adduct can sometimes rearrange to a more stable Diels-Alder adduct via a libretexts.orglibretexts.org-sigmatropic shift. nih.gov

Photochemical Transformations of this compound

The interaction of this compound with ultraviolet light initiates a cascade of intricate chemical events, governed by the principles of photochemistry. These transformations are characterized by the rearrangement of its cyclic structure into acyclic isomers, a process dictated by the dynamics of its electronically excited states.

Photoisomerization Pathways and Photoproduct Formation

Upon absorption of UV radiation, the primary photochemical reaction for 1,3-cyclohexadienes is a pericyclic ring-opening to form a conjugated hexatriene. For the parent 1,3-cyclohexadiene (CHD), this electrocyclic reaction proceeds through a conrotatory motion of the terminal methylene (B1212753) groups, as predicted by the Woodward-Hoffmann rules, to yield cis,Z,cis-1,3,5-hexatriene (cZc-HT). This process is remarkably efficient and occurs on an ultrafast timescale of approximately 250 femtoseconds.

In the case of this compound, the same fundamental pathway is expected. The photoisomerization involves the cleavage of the C-C single bond between the two double bonds, leading to the formation of an acyclic triene. The presence of the isopropyl group at the C1 position will result in the formation of a substituted hexatriene, specifically a geometric isomer of 3-isopropyl-1,3,5-hexatriene.

The initial photoproduct, the all-cis isomer of the hexatriene, is formed in a vibrationally "hot" state. This excess energy allows for subsequent, slower thermal isomerizations around the C-C single bonds of the triene backbone. This leads to a mixture of different rotamers (conformational isomers) in the final product pool. For the parent CHD, the initially formed cZc-HT can isomerize to more stable conformers like cZt-HT and tZt-HT. A similar evolution of rotamers is anticipated for the 3-isopropyl-1,3,5-hexatriene product.

| Reactant | Primary Photoproduct | Reaction Type | Key Features |

| This compound | 3-Isopropyl-cis,Z,cis-1,3,5-hexatriene | Electrocyclic Ring-Opening | Follows Woodward-Hoffmann rules; occurs on an ultrafast timescale. |

| cis,Z,cis-Hexatriene derivative | Other hexatriene rotamers | Conformational Isomerization | Occurs from the "hot" ground state of the initial photoproduct. |

Excited State Dynamics and Conical Intersections

The photochemical ring-opening of 1,3-cyclohexadiene is a textbook example of a nonadiabatic reaction, meaning it involves transitions between different electronic potential energy surfaces. The process begins with photoexcitation from the ground state (S₀) to the bright, electronically excited 1¹B state (S₁). However, this initially populated state is not the one that directly leads to the ring-opened product.

Ultrafast spectroscopic studies have revealed a complex sequence of events. Following excitation to the 1¹B state, the molecule's geometry distorts rapidly. This leads to an internal conversion to a lower-lying, "dark" 2¹A state (S₂) on a femtosecond timescale. It is from this 2¹A state that the fate of the molecule is decided. The system evolves along the 2¹A potential energy surface towards a conical intersection (CI) with the ground state (S₀).

A conical intersection is a point of degeneracy where two electronic potential energy surfaces meet. These points act as efficient funnels for rapid, radiationless decay from the excited state back to the ground state. The geometry of the molecule at the CI determines the outcome of the reaction. For 1,3-cyclohexadiene and its derivatives, the path through the CI leads to the formation of the ground-state hexatriene photoproduct. The entire process, from light absorption to the appearance of the ground-state product, is exceptionally fast, occurring in under 200 femtoseconds. The presence of the isopropyl group is not expected to fundamentally alter this mechanistic pathway, although it may subtly influence the lifetimes of the excited states and the precise location of the conical intersections on the potential energy surface.

| Electronic State | Role in Photoisomerization | Timescale |

| S₀ (Ground State) | Initial state before photoexcitation. | - |

| 1¹B (S₁) | Initially populated "bright" state upon UV absorption. | Decays in femtoseconds. |

| 2¹A (S₂) | "Dark" state populated via internal conversion from S₁. | Key reactive state leading to the conical intersection. |

| S₂/S₀ Conical Intersection | Funnel for rapid decay to the ground state potential energy surface. | Traversed ~50 fs after initial excitation. |

| S₀ (Product) | Ground state of the ring-opened 1,3,5-hexatriene isomer. | Formed in < 200 fs. |

Reactions with Singlet Oxygen Leading to Endoperoxides

In addition to unimolecular photochemical rearrangements, this compound can react with other species when irradiated in their presence. A key example is the photooxygenation reaction with singlet oxygen (¹O₂). Singlet oxygen, an electronically excited state of molecular oxygen, is typically generated in situ using a photosensitizer (like Rose Bengal or methylene blue) and light.

1,3-Cyclohexadienes are excellent substrates for [4+2] cycloaddition reactions with singlet oxygen, behaving as the diene component in a Diels-Alder-type reaction. This reaction yields a bicyclic product known as an endoperoxide. Theoretical studies on the parent 1,3-cyclohexadiene show that the reaction proceeds through a stepwise, diradical pathway with a relatively low activation barrier. The reaction might also be viewed as a nonsynchronous concerted process.

The reaction for this compound is analogous, producing an isopropyl-substituted endoperoxide. This transformation is generally chemoselective, with the [4+2] cycloaddition being the favored pathway over other potential reactions like the "ene" reaction, which would form hydroperoxides. The resulting endoperoxides are valuable synthetic intermediates that can be further transformed into various oxygenated compounds.

Oxidation Reactions

The unsaturated bonds in this compound are susceptible to attack by various oxidizing agents. These reactions can lead to cleavage of the carbon-carbon double bonds or their selective functionalization, depending on the reagent and conditions employed.

Ozonolysis Mechanisms and Products

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. When this compound is treated with ozone (O₃), both double bonds in the ring are cleaved. For related substituted 1,3-cyclohexadienes, such as 1-methyl-4-isopropyl-1,3-cyclohexadiene (α-terpinene), the ozonolysis in a solvent like methanol (B129727) occurs in a stepwise fashion. The more electron-rich double bond is attacked first to form a monoozonolysis product, followed by the cleavage of the second double bond to yield diozonolysis products.

The classical mechanism for ozonolysis involves the 1,3-dipolar cycloaddition of ozone to a double bond to form an unstable primary ozonide (a molozonide). This intermediate rapidly rearranges to a carbonyl oxide (also known as the Criegee intermediate) and a carbonyl compound. These two fragments then recombine in a different orientation to form a more stable secondary ozonide. However, recent studies on the parent 1,3-cyclohexadiene have shown that alternative pathways can compete with the Criegee mechanism, including one involving hydrogen abstraction by ozone.

Subsequent workup of the reaction mixture determines the final products. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will convert the ozonide into aldehydes or ketones. For this compound, complete ozonolysis followed by reductive workup would be expected to yield a mixture of smaller, difunctional carbonyl compounds, resulting from the fragmentation of the six-membered ring.

| Reactant | Reagent | Intermediate(s) | Final Products (after reductive workup) |

| This compound | 1. Ozone (O₃) 2. Reductive Workup (e.g., (CH₃)₂S) | Primary Ozonide, Carbonyl Oxide, Secondary Ozonide | Mixture of difunctional aldehydes and/or ketones. |

Selective Oxidation of Unsaturated Bonds

Under controlled conditions, it is possible to selectively oxidize one of the double bonds or an allylic position of this compound without cleaving the ring. The use of specific catalysts and oxidants can direct the reaction towards a desired product.

For instance, the selective oxidation of cyclohexene (B86901) (a related cyclic olefin) over a titania-supported vanadia catalyst can yield 2-cyclohexen-1-one, an α,β-unsaturated ketone. This type of reaction is initiated by the abstraction of a hydrogen atom from an allylic position (a carbon adjacent to a double bond). A similar allylic oxidation of this compound could potentially yield an isopropyl-substituted cyclohexadienone.

Another common selective oxidation is epoxidation, where a peroxy acid (like m-CPBA) is used to convert a

Reduction Chemistry

The reduction of this compound primarily involves the addition of hydrogen across the double bonds, leading to either partially or fully saturated cyclohexane (B81311) derivatives. The course of the reaction is highly dependent on the chosen catalyst and reaction conditions.

Catalytic Hydrogenation Pathways to Saturated and Partially Saturated Cyclohexanes

Catalytic hydrogenation of this compound can be controlled to yield different products. The complete saturation of the ring leads to the formation of isopropylcyclohexane, also known as p-menthane (B155814). This is typically achieved under standard hydrogenation conditions using catalysts like platinum or palladium on a carbon support (Pd/C) with hydrogen gas. chegg.com

However, selective hydrogenation is also possible, leading to the formation of partially saturated isopropylcyclohexenes. The conjugated nature of the diene system in this compound allows for selective reduction of one of the two double bonds. For instance, the use of certain catalysts can favor the formation of p-menthenes. google.com The specific isomer of isopropylcyclohexene formed depends on the catalyst and reaction conditions.

The table below summarizes the products of catalytic hydrogenation of this compound and related terpenes.

| Reactant | Catalyst/Reagents | Product(s) | Reference |

| α-Terpinene (isomer of this compound) | Catalytic Hydrogenation | 1-Isopropyl-4-methylcyclohexane (p-Menthane) | chegg.com |

| γ-Terpinene (isomer of this compound) | Catalytic Hydrogenation | 1-Isopropyl-4-methylcyclohexane (p-Menthane) | chegg.com |

| Conjugated p-menthadienes | Pd on carbon, H₂ | p-Menthenes | google.com |

| Terpinene maleic anhydride | Pd/C, H₂ (8-10 MPa, 150-160°C) | Hydrogenated terpinene maleic anhydride | researchgate.net |

Stereochemical Control in Reduction Processes

The stereochemistry of catalytic hydrogenation is a critical aspect, as the addition of hydrogen atoms to the cyclohexadiene ring can result in different stereoisomers. The process is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.comlibretexts.orgyoutube.com This is because the reaction occurs on the surface of a solid metal catalyst, and the alkene adsorbs onto the surface before the sequential addition of two hydrogen atoms from the same side. libretexts.orglibretexts.org

The choice of catalyst can influence the stereoselectivity of the reaction. For instance, in the hydrogenation of related terpenes, platinum-based catalysts have been shown to control the stereochemical outcome. researchgate.net The steric hindrance of the isopropyl group in this compound also plays a role in directing the approach of the diene to the catalyst surface, thereby influencing the stereochemistry of the resulting saturated or partially saturated products. The formation of cis or trans isomers of the corresponding p-menthane or p-menthene will depend on the direction of hydrogen addition relative to the existing isopropyl group.

Electrophilic and Nucleophilic Additions to the Diene System

The electron-rich diene system of this compound is susceptible to attack by electrophiles. The addition of electrophiles can proceed via two main pathways: 1,2-addition and 1,4-addition, leading to a mixture of products. liverpool.ac.ukrsc.org

In an electrophilic addition reaction, such as the addition of a hydrogen halide (H-X), the initial step involves the attack of the electrophile (H⁺) on one of the double bonds to form a more stable carbocation. unacademy.combyjus.comyoutube.com For this compound, protonation at C-4 would lead to a tertiary allylic carbocation, which is stabilized by resonance. The subsequent attack of the nucleophile (X⁻) can occur at either C-2 (1,2-addition) or C-4 (1,4-addition) of the resonance-stabilized carbocation. The reaction generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. byjus.com

The reaction of limonene, an isomer of this compound, with phosphorus tribromide in silica (B1680970) gel (PBr₃/SiO₂) provides a good example of an electrophilic addition, yielding α-terpinyl bromide. researchgate.net

The following table outlines the expected products from the electrophilic addition of HBr to 1,3-cyclohexadiene, which serves as a model for this compound.

| Reaction | Product(s) | Mechanism | Reference |

| 1,3-Cyclohexadiene + HBr (1 equivalent) | 3-Bromocyclohexene (B24779) (1,2-adduct) and 4-Bromocyclohexene (1,4-adduct) | Electrophilic Addition | liverpool.ac.ukrsc.org |

Nucleophilic addition to the unactivated diene system of this compound is not a typical reaction pathway. The electron-rich nature of the double bonds repels nucleophiles. Such reactions generally require the presence of an electron-withdrawing group conjugated to the diene system to make it susceptible to nucleophilic attack.

Aromatization Processes of this compound

This compound and its isomers, such as α-terpinene and γ-terpinene, can undergo dehydrogenation to form the aromatic compound p-cymene (B1678584). rsc.orgcdnsciencepub.comrsc.orgrsc.org This aromatization process is of industrial interest as p-cymene is a valuable chemical intermediate. liverpool.ac.uk

The conversion is typically achieved through catalytic dehydrogenation at elevated temperatures. A variety of catalysts have been shown to be effective for this transformation. These include:

Chromia-alumina catalysts : These are bifunctional catalysts where the acidic sites promote the isomerization of related terpenes into the 1,3-diene, and the chromium ions catalyze the dehydrogenation. cdnsciencepub.com

Zinc oxide and Cadmium oxide on silica (ZnO/SiO₂ and CdO/SiO₂) : These bifunctional catalysts have demonstrated high efficiency in converting monoterpenes to p-cymene, with the silica support's Brønsted acid sites handling isomerization and the metal oxides promoting dehydrogenation. liverpool.ac.uk

Palladium on activated carbon (Pd/C) : This is a classic dehydrogenation catalyst. googleapis.com

Other oxidizing agents : In addition to catalytic dehydrogenation with hydrogen removal, other oxidizing agents like potassium permanganate (B83412) (KMnO₄), Oxone®, sodium periodate (B1199274) (NaIO₄), and iodine (I₂) can effect the aromatization, sometimes under solvent-free conditions in a ball mill. rsc.org

Electrochemical methods : An environmentally friendly approach involves the electrochemical dehydrogenation of terpinenes to p-cymene, which can be modulated by the reaction conditions. rsc.org

The general transformation can be summarized as:

This compound → p-Cymene + 2H₂

This reaction is essentially the reverse of hydrogenation and is favored at higher temperatures and with the removal of hydrogen gas.

Computational and Theoretical Investigations of 1 Isopropyl 1,3 Cyclohexadiene

Quantum Chemical Characterization of Electronic Structure and Bonding

Computational chemistry offers powerful tools to probe the electronic environment of molecules like 1-isopropyl-1,3-cyclohexadiene. Through methods ranging from the foundational Hartree-Fock theory to more sophisticated post-Hartree-Fock and Density Functional Theory (DFT) approaches, a detailed picture of its bonding and electronic properties can be constructed.

Application of Hartree-Fock and Post-Hartree-Fock Methodologies

Hartree-Fock (HF) theory, while being a fundamental ab initio method, provides a valuable first approximation of the electronic structure of this compound. It treats electron-electron repulsion in an averaged way. For a more accurate description that includes electron correlation—the interactions between individual electrons—post-Hartree-Fock methods are employed. wikipedia.orgststephens.net.in These methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Configuration Interaction (CI), build upon the Hartree-Fock result to provide a more refined understanding of the molecule's energy and properties. ststephens.net.inresearchgate.net For instance, second-order Møller-Plesset perturbation theory (MP2) is known to capture a significant portion of the electron correlation energy. researchgate.net In the study of related cyclic systems, these methods have been crucial in accurately predicting geometries and relative energies.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to investigate both the ground and excited electronic states of molecules. rsc.org For instance, Time-Dependent DFT (TD-DFT) is a powerful tool for studying excited states and simulating electronic absorption and emission spectra. researchgate.netrsc.org

In the context of 1,3-cyclohexadiene (B119728) and its derivatives, DFT calculations have been instrumental in understanding their photochemical reactions, such as the ring-opening to form 1,3,5-hexatriene (B1211904). rsc.orgnih.govrug.nlresearchgate.net These studies often employ hybrid functionals, like B3LYP, which combine a portion of exact Hartree-Fock exchange with DFT exchange-correlation functionals. nottingham.ac.uk

For this compound, DFT calculations would typically be used to determine key electronic properties. The table below illustrates the type of data that can be obtained from such calculations, based on general knowledge and data for analogous compounds.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy (Hartree) | -350.12345 | B3LYP/6-31G(d) |

| HOMO Energy (eV) | -5.8 | B3LYP/6-31G(d) |

| LUMO Energy (eV) | 0.5 | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | 0.45 | B3LYP/6-31G(d) |

Note: These are illustrative values and would need to be confirmed by specific calculations on this compound.

Conformational Analysis and Elucidation of Potential Energy Surfaces

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity and physical properties. Computational methods are essential for exploring the potential energy surface (PES) of a molecule, which maps the energy of the molecule as a function of its geometry. libretexts.orgmdpi.com

Identification of Stable Conformers and Energy Minima

For this compound, the primary sources of conformational flexibility are the ring puckering and the rotation of the isopropyl group. The cyclohexadiene ring itself is not planar and can adopt a twisted conformation. researchgate.net Computational studies on the closely related γ-terpinene (1-isopropyl-4-methyl-1,4-cyclohexadiene) have identified multiple stable conformers arising from the rotation of the isopropyl group. researchgate.net These are often designated as trans and gauche conformers based on the dihedral angle of the isopropyl group relative to the ring. researchgate.net

A similar conformational landscape is expected for this compound. The identification of these stable conformers involves optimizing the geometry of different starting structures and confirming that they correspond to minima on the potential energy surface by ensuring all vibrational frequencies are real.

Table 2: Hypothetical Stable Conformers of this compound

| Conformer | Dihedral Angle (C2-C1-C(isopropyl)-H) | Relative Energy (kcal/mol) |

|---|---|---|

| Gauche-1 | ~60° | 0.0 |

| Trans | 180° | 0.5 |

| Gauche-2 | ~-60° | 0.0 |

Note: The relative energies are hypothetical and would require specific computational investigation. The gauche conformers are expected to be enantiomeric and therefore have the same energy.

Calculation of Rotational Barriers for the Isopropyl Substituent

The rotation of the isopropyl group is not free and is hindered by a rotational barrier. This barrier represents the energy required to move from one stable conformer (an energy minimum) to another, passing through a higher-energy transition state. The magnitude of this barrier can be calculated by performing a relaxed scan of the potential energy surface along the rotational coordinate of the isopropyl group.

Studies on the internal rotation of the isopropyl radical and other organic molecules have shown that these barriers are typically in the range of a few kcal/mol. nih.govibm.com For this compound, the barrier to rotation of the isopropyl group would be influenced by steric interactions with the adjacent hydrogen atom on the double bond and the methylene (B1212753) group of the ring.

Table 3: Estimated Rotational Barrier for the Isopropyl Group

| Transition State | Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|

| Gauche to Trans | ~2-3 | DFT (e.g., B3LYP/6-31G(d)) |

Note: This is an estimated value based on similar systems and would need to be confirmed by specific calculations.

Assessment of Steric Interactions within the Cyclohexadiene Ring

The isopropyl group at the C1 position can experience steric hindrance with the hydrogen atom at the C6 position. The preferred conformation of the ring and the orientation of the isopropyl group will be those that minimize these unfavorable interactions. Computational analysis allows for the quantification of these steric effects by comparing the energies of different conformations. For instance, the energy difference between conformers where a bulky group is in a more or less sterically hindered position can be attributed to steric strain. pressbooks.pub In related systems like cis-1-isopropyl-2-propylcyclohexane, the bulky isopropyl group's preference for an equatorial-like position to avoid steric strain has been noted. reddit.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions, particularly those that are difficult to study experimentally due to their speed and the transient nature of intermediate species.

The reactions of 1,3-cyclohexadiene and its derivatives are classic examples of pericyclic reactions, which are governed by the principles of orbital symmetry. scribd.com These reactions, whether initiated by heat (thermal) or light (photochemical), proceed through highly specific transition states.

Photochemical Pathways: The photochemical ring-opening of 1,3-cyclohexadiene (CHD) to form 1,3,5-hexatriene (HT) is a textbook electrocyclic reaction that has been extensively investigated through computational modeling. researchgate.netarxiv.orgirb.hr The generally accepted mechanism involves several key steps:

Initial excitation from the ground state (S₀) to a bright, singly excited state (S₁).

Rapid evolution on the excited-state potential energy surface towards a conical intersection (CI), which is a point where the potential energy surfaces of two electronic states cross.

Passage through the CI to a dark, doubly excited state.

From this dark state, the molecule can either relax back to the ground state of the reactant (CHD) or proceed to form the ring-opened product (HT). researchgate.net

Computational methods, such as nonadiabatic surface-hopping trajectory simulations, are employed to model these ultrafast dynamics. irb.hr These simulations track the movement of atoms over femtosecond timescales as the molecule traverses the potential energy surfaces. irb.hr For CHD, studies have shown that the pathway is more complex than initially thought, with higher-lying electronic states playing a crucial role in directing the ring-opening reaction. researchgate.netresearchgate.net

For this compound, the fundamental photochemical pathway is expected to be similar. However, the bulky isopropyl group would introduce significant steric effects. Computational studies on other substituted dienes have shown that steric clashes can destabilize certain transition states and conical intersections, raising their energy. nsf.govchemrxiv.org This could influence the branching ratio between returning to the reactant and forming the product, potentially altering the quantum yield of the ring-opening reaction compared to the unsubstituted CHD.

Thermal Pathways: In thermal pericyclic reactions, the stereochemical outcome is dictated by whether the transition state is Hückel or Möbius in character. organicchemistrydata.org The thermal electrocyclic ring-opening of 1,3-cyclohexadiene is a 6π-electron process. According to the Woodward-Hoffmann rules, this reaction proceeds via a disrotatory motion of the terminal carbons, passing through a Hückel-aromatic transition state. libretexts.orgmasterorganicchemistry.comlibretexts.org

Computational chemistry allows for the calculation of key kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. These include activation energies (the energy barrier that must be overcome) and reaction enthalpies (the net energy change). numberanalytics.com

For the parent 1,3-cyclohexadiene, extensive calculations have been performed for various reactions, such as its thermal dimerization. Quantum chemical methods like Density Functional Theory (DFT) and more advanced methods like coupled-cluster (CCSD(T)) and perturbation theory (SC-NEVPT2) have been used to determine these parameters. unipr.it

| Reaction Pathway (for 1,3-cyclohexadiene) | Computational Method | Activation Enthalpy (ΔH‡) (kcal/mol) | Reaction Enthalpy (ΔHrxn) (kcal/mol) |

| Diels-Alder Dimerization (endo) | ωB97XD/def2-TZVP | 25.8 | -20.9 |

| Diels-Alder Dimerization (exo) | ωB97XD/def2-TZVP | 27.2 | -19.0 |

| [6+4]-Ene Dimerization | ωB97XD/def2-TZVP | 30.1 | -16.4 |

Table 1: Computed kinetic and thermodynamic parameters for the thermal dimerization of 1,3-cyclohexadiene at 1 atm. Data sourced from quantum chemical calculations reported in literature. unipr.it

The introduction of an isopropyl group at the C1 position would affect these parameters in two primary ways:

Electronic Effects: The isopropyl group is electron-donating through hyperconjugation. This can alter the electron density of the π-system, potentially lowering the activation energy for certain electrocyclic reactions.

Steric Effects: The bulkiness of the isopropyl group can lead to steric repulsion in the transition state, thereby increasing the activation energy. nsf.govescholarship.org Studies on substituted systems have shown that steric clashes destabilize reaction pathways and can make reactions more endergonic (less favorable). chemrxiv.org For a reaction like dimerization, the steric hindrance from the isopropyl group would likely increase the activation barrier compared to the unsubstituted CHD.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models are highly effective in predicting various spectroscopic properties, providing insights that complement and help interpret experimental data.

For 1,3-cyclohexadiene and its derivatives, one of the most relevant spectroscopic techniques is UV-Vis spectroscopy, which probes the electronic transitions within the molecule. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate the absorption spectrum. nih.gov

For the parent 1,3-cyclohexadiene, computational studies have been performed to predict its UV absorption maximum. These calculations generally show good qualitative and semi-quantitative agreement with experimental findings. nih.gov

| Compound | Method | Predicted λmax (nm) | Experimental λmax (nm) |

| 1,3-Cyclohexadiene | SF-BHHLYP/cc-pVDZ | ~255 (4.86 eV) | ~256 |

Table 2: Comparison of a computed UV absorption maximum for 1,3-cyclohexadiene with its experimental value. The computed value is often blue-shifted, with the difference typically falling within the known error range for the method. nih.govnist.gov

For this compound, the isopropyl group acts as an auxochrome. This substituent is expected to cause a bathochromic shift (a shift to a longer wavelength) in the absorption maximum compared to the unsubstituted CHD. This red-shift occurs because the electron-donating nature of the alkyl group slightly raises the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for the π→π* transition.

Applications of 1 Isopropyl 1,3 Cyclohexadiene in Advanced Chemical Disciplines

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

1-Isopropyl-1,3-cyclohexadiene, a substituted cyclic diene, serves as a valuable precursor and versatile building block in the field of complex organic synthesis. Its conjugated diene system readily participates in various cycloaddition reactions, providing a robust platform for the construction of intricate molecular architectures. The presence of the isopropyl group can influence the stereoselectivity and regioselectivity of these reactions, offering a handle for chemists to fine-tune synthetic outcomes.

Precursor Molecules for Diversified Chemical Scaffolds

The primary utility of this compound as a precursor lies in its role as a diene in the Diels-Alder reaction. This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings, which are ubiquitous in natural products and pharmaceutically active compounds. By reacting with a variety of dienophiles, this compound can be used to generate a wide array of bicyclic and polycyclic scaffolds.

The general scheme of a Diels-Alder reaction involving a substituted 1,3-cyclohexadiene (B119728) is depicted below:

A general representation of the Diels-Alder reaction involving a substituted 1,3-cyclohexadiene, leading to the formation of a bicyclic adduct. The substituents R1, R2, R3, and R4 on the dienophile determine the functionality of the resulting product.

A general representation of the Diels-Alder reaction involving a substituted 1,3-cyclohexadiene, leading to the formation of a bicyclic adduct. The substituents R1, R2, R3, and R4 on the dienophile determine the functionality of the resulting product.While specific documented examples detailing the extensive use of this compound in the synthesis of a multitude of complex natural products are not broadly available in the readily accessible literature, the fundamental reactivity of the 1,3-cyclohexadiene core is well-established. For instance, the parent 1,3-cyclohexadiene is a cornerstone in the synthesis of various bicyclo[2.2.2]octene derivatives, which can be further elaborated into more complex structures. The isopropyl substituent on the diene would be expected to influence the facial selectivity of the cycloaddition, potentially leading to specific stereoisomers of the resulting adducts.

The table below illustrates the potential for generating diverse scaffolds by reacting this compound with different classes of dienophiles.

| Dienophile Class | Resulting Scaffold Type | Potential for Further Functionalization |

| Substituted Alkenes | Bicyclo[2.2.2]octenes | High, through olefin and substituent manipulation |

| Substituted Alkynes | Bicyclo[2.2.2]octadienes | High, through diene and substituent manipulation |

| Hetero-dienophiles | Heterocyclic bicyclic systems | High, introduction of heteroatoms for diverse chemistry |

Design and Synthesis of Novel Heterocyclic Systems

Beyond the construction of carbocyclic frameworks, this compound can also be employed in the synthesis of novel heterocyclic systems. This is typically achieved through hetero-Diels-Alder reactions, where the dienophile contains one or more heteroatoms, such as nitrogen, oxygen, or sulfur. These reactions provide direct access to six-membered heterocyclic rings, which are prevalent in medicinal chemistry and materials science.

For example, the reaction of a diene with an imine as the dienophile (an aza-Diels-Alder reaction) would yield a tetrahydropyridine derivative. Similarly, reaction with a carbonyl compound could lead to a dihydropyran ring system. The isopropyl group on the this compound would again be anticipated to play a role in directing the stereochemical outcome of these cycloadditions.

While the broader class of 1,3-cyclohexadienes is recognized for its utility in forming heterocyclic structures, specific and detailed research findings on the application of this compound in the systematic design and synthesis of novel heterocyclic systems are not extensively reported in the surveyed literature. However, the foundational principles of cycloaddition chemistry strongly suggest its potential in this area. The strategic placement of the isopropyl group could be exploited to control the approach of the hetero-dienophile, thereby influencing the stereochemistry of the resulting heterocyclic product.

Applications in Materials Science and Polymer Chemistry

Recent research has highlighted the potential of derivatives of 1,3-cyclohexadiene, specifically the structurally related isomer 1-isopropyl-4-methyl-1,4-cyclohexadiene (also known as γ-terpinene), in the field of materials science and polymer chemistry. These studies provide strong indications for the applicability of this compound in similar advanced applications.

Plasma Polymerization for Thin Film Deposition

Thin films have been successfully deposited from 1-isopropyl-4-methyl-1,4-cyclohexadiene using radio frequency (RF) plasma polymerization techniques. rsc.orgnih.gov This process involves the fragmentation and subsequent recombination of the monomer in a plasma environment to form a highly cross-linked polymer film on a substrate. The resulting films are structurally distinct from the monomer and exhibit a high degree of cross-linking. nih.gov The properties of these films can be tuned by varying the deposition parameters, such as the RF power. For example, the degree of cross-linking and the loss of original functional groups in the polymer structure increase with higher deposition power. nih.gov

Development of Insulating Interlayers and Encapsulating Coatings

The plasma-polymerized films derived from 1-isopropyl-4-methyl-1,4-cyclohexadiene have shown promise as insulating and encapsulating materials. rsc.org These films are optically transparent and environmentally stable. rsc.org The optical band gap of these films is approximately 3 eV, which falls within the insulating region. rsc.org Furthermore, the surfaces of these films are smooth and free of defects. rsc.org The mechanical properties, such as hardness and resistance to delamination, can be enhanced by increasing the RF power during deposition, without significantly compromising their optical transparency or insulating characteristics. rsc.org These properties make them suitable candidates for use as insulating interlayers and encapsulating coatings in electronic devices. rsc.org

Potential in Organic Photovoltaics (OPV) and Flexible Electronics

The combination of optical transparency, environmental stability, flexibility, and insulating properties makes the thin films produced from 1-isopropyl-4-methyl-1,4-cyclohexadiene particularly attractive for applications in organic photovoltaics (OPV) and flexible electronics. rsc.org In these applications, such films can serve as crucial components, including encapsulating coatings to protect the active layers from environmental degradation and as insulating interlayers to prevent short circuits. rsc.org The ability to deposit these films via a low-pressure plasma process is also advantageous for the fabrication of flexible devices on various substrates. rsc.org

The table below summarizes the key properties of plasma-polymerized films from the related compound 1-isopropyl-4-methyl-1,4-cyclohexadiene and their relevance to the specified applications.

| Property | Observation | Relevance to Application |

| Optical Transparency | High transparency across the visible spectrum rsc.org | Essential for encapsulating layers in OPVs to allow light to reach the active layer. |

| Electrical Property | Insulating with an optical band gap of ~3 eV rsc.org | Crucial for use as insulating interlayers to prevent electrical shorts in electronic devices. |

| Mechanical Stability | Good adhesion and tunable hardness with RF power rsc.org | Important for the durability and longevity of flexible electronic devices. |

| Surface Morphology | Smooth and defect-free surfaces rsc.org | Provides a good interface for subsequent layer deposition in device fabrication. |

| Chemical Stability | Resistant to common organic solvents nih.gov | Allows for solution-based processing of subsequent layers without damaging the film. |

Contributions to Environmental Chemistry Research (e.g., Atmospheric Transformations)

The atmospheric transformation of this compound is a significant area of environmental chemistry research due to its classification as a volatile organic compound (VOC) and its structural similarity to highly reactive monoterpenes. While direct experimental data for this compound is limited, extensive research on its close structural analog, α-phellandrene (5-isopropyl-2-methyl-1,3-cyclohexadiene), provides valuable insights into its likely atmospheric behavior. The presence of a conjugated diene system within a six-membered ring, substituted with an isopropyl group, dictates its high reactivity towards common atmospheric oxidants such as ozone (O₃), the hydroxyl radical (•OH), and the nitrate (B79036) radical (NO₃).

The reactions of these oxidants with this compound are expected to be rapid, leading to short atmospheric lifetimes and the formation of secondary pollutants, including secondary organic aerosol (SOA), which has implications for air quality and climate.

Atmospheric Oxidation Pathways

The atmospheric degradation of this compound is primarily initiated by its reaction with O₃, •OH, and NO₃. The conjugated double bonds are the principal sites of attack.

Reaction with Ozone (Ozonolysis): Ozonolysis is a major atmospheric sink for conjugated dienes. rsc.org Computational studies on the structurally similar α-phellandrene show that the addition of ozone to the least substituted double bond is the preferred initial reaction pathway. rsc.org This reaction forms a primary ozonide that rapidly decomposes into a Criegee intermediate and a carbonyl compound. Due to the conjugated system in this compound, the reaction can proceed through complex pathways, including 1,6-allyl resonance stabilized hydrogen shifts and intramolecular dioxirane isomerisation to an epoxide. rsc.org

The ozonolysis of α-phellandrene has been shown to be a significant source of SOA. whiterose.ac.ukresearchgate.net The reaction with the first double bond can lead to ring-opening, producing functionalized 10-carbon products. copernicus.org A subsequent reaction with the second double bond can cause fragmentation, yielding smaller, more volatile compounds. copernicus.orgencyclopedia.pub The stabilized Criegee intermediates formed during ozonolysis are believed to play a crucial role in new particle formation and the growth of SOA, particularly through bimolecular reactions. copernicus.org

Reaction with Hydroxyl Radical (•OH): The hydroxyl radical is a key daytime oxidant in the troposphere. The reaction of •OH with conjugated dienes like this compound is expected to proceed rapidly, primarily via addition to the double bonds. This addition forms a β-hydroxyalkoxy radical. nih.gov Studies on α-pinene, another monoterpene, indicate that these alkoxy radicals can undergo C-C bond scission with very low energy barriers. nih.gov For α-pinene, this leads to the formation of pinonaldehyde. nih.gov Similar ring-opening and fragmentation pathways are anticipated for this compound, leading to a variety of oxygenated products.

Reaction with Nitrate Radical (NO₃): During nighttime, in the absence of sunlight, the nitrate radical becomes an important oxidant. The reaction of NO₃ with α- and β-phellandrene has been shown to be an efficient pathway for the formation of highly oxygenated molecules (HOMs) and SOA, with SOA yields reaching up to 60% for β-phellandrene. copernicus.org These reactions produce a large quantity of organonitrates in both the gas and aerosol phases. copernicus.org The primary products identified from the reaction of NO₃ with phellandrenes include carbonyl nitrates, dicarbonyl nitrates, and dicarbonyls. copernicus.org A similar product distribution is expected from the reaction of NO₃ with this compound.

Secondary Organic Aerosol (SOA) Formation

Smog chamber studies on α-phellandrene have demonstrated its high potential to form SOA upon reaction with ozone. researchgate.net Aerosol yields have been observed to range from 25% to 174%, depending on the mass loadings. researchgate.net The SOA is composed of a complex mixture of highly functionalized first- and second-generation oxidation products, including polyfunctional species with carbonyl, acid, alcohol, and hydroperoxide groups. copernicus.org

A significant finding from studies on α-phellandrene is the formation of dimeric products, which are believed to be responsible for the initial nucleation of new particles. copernicus.org These dimers are thought to form from the reactions of stabilized Criegee intermediates. copernicus.org The monomeric oxidation products then contribute to the subsequent growth of these particles. copernicus.org Given the structural similarities, this compound is also expected to be a potent precursor of SOA.

Research Findings on the Structurally Analogous α-Phellandrene

The following tables summarize key data from atmospheric chemistry studies on α-phellandrene, which can be used to infer the likely behavior of this compound.

Table 1: Ozonolysis Rate Constant and Atmospheric Lifetime of α-Phellandrene

| Parameter | Value | Reference |

| Ozonolysis Rate Constant | 3.0 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | whiterose.ac.uk |

| Atmospheric Lifetime (vs. O₃) | Short (highly reactive) | whiterose.ac.uk |

Table 2: Gas-Phase Products from the Ozonolysis of α-Phellandrene in a Smog Chamber

| Product | Molar Yield (%) | Reference |

| Formaldehyde | 5 - 9 | researchgate.net |

| Acetaldehyde | 0.2 - 8 | researchgate.net |

| Glyoxal | 6 - 23 | researchgate.net |

| Methyl Glyoxal | 2 - 9 | researchgate.net |

| Formic Acid | 22 - 37 | researchgate.net |

| Acetic Acid | 9 - 22 | researchgate.net |

Table 3: Secondary Organic Aerosol (SOA) Yields from the Ozonolysis of α-Phellandrene

| Mass Loading Condition | SOA Yield (%) | Reference |

| Various | 25 - 174 | researchgate.net |

Table 4: Key Findings from the Atmospheric Oxidation of Phellandrenes

| Oxidant | Key Findings | Reference |

| O₃ | High SOA yield; formation of complex polyfunctional products and dimers; Criegee intermediates are key to new particle formation. | whiterose.ac.ukcopernicus.org |

| NO₃ | Efficient formation of HOMs and SOA; high yields of organonitrates in gas and aerosol phases; products include carbonyl nitrates and dicarbonyls. | copernicus.org |

These findings underscore the importance of conjugated monoterpenes in atmospheric chemistry. The high reactivity and significant SOA-forming potential of compounds like α-phellandrene suggest that this compound likely plays a similar role in contributing to the formation of secondary atmospheric pollutants in regions where it is present.

Future Research Directions and Emerging Challenges

Innovation in Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards greener and more sustainable practices has spurred research into innovative methods for synthesizing 1-isopropyl-1,3-cyclohexadiene and its derivatives. A significant area of focus is the utilization of abundant, renewable feedstocks such as crude sulfate (B86663) turpentine (B1165885) and gum turpentine to produce mixtures of p-menthadienes, including α-terpinene. Future research will likely concentrate on optimizing acid-catalyzed ring-opening reactions of other terpenes, like α-pinene, to selectively yield this compound. The development of environmentally friendly electrochemical methods for producing valuable chemicals from natural terpenes is also a promising avenue. For instance, the oxygen-free catalytic dehydrogenation of α-terpinene to synthesize p-cymene (B1678584) represents a green alternative to traditional methods that often require harsh conditions and precious metal catalysts.

Challenges in this area include achieving high selectivity for this compound from complex terpene mixtures and developing robust, reusable, and non-toxic catalysts. The integration of biological and chemical catalysis presents a synergistic approach to overcoming these hurdles, where microbial production of precursors can be combined with efficient chemical conversion.

Discovery of Unprecedented Reactivity and Reaction Selectivity

The conjugated diene system in this compound is responsible for its diverse reactivity, participating in a range of chemical transformations. While classic reactions such as Diels-Alder cycloadditions are well-documented, future research is aimed at uncovering novel reactivity patterns and achieving higher levels of selectivity. The functionalization of conjugated 1,3-dienes presents selectivity challenges due to multiple possible coordination and insertion modes for transition metal catalysts. Understanding the subtle interplay between the metal, ligands, additives, and the substrate is crucial for controlling regioselectivity in these reactions.

Emerging challenges lie in developing catalysts that can control the stereochemistry of reactions involving this compound, leading to the synthesis of specific stereoisomers with desired biological or material properties. Furthermore, exploring its behavior under unconventional reaction conditions, such as photochemical or electrochemical activation, could lead to the discovery of unprecedented transformations. The electrophilic addition to conjugated dienes, which can result in both 1,2- and 1,4-addition products, remains an area of active investigation to control product distribution.

Advancements in Computational Methodologies for Enhanced Predictive Accuracy

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. DFT calculations can provide insights into the structural and spectroscopic characteristics of terpinene isomers and help analyze their reactive behavior through the computation of molecular electrostatic potential surfaces and frontier molecular orbitals (HOMO-LUMO). These computational models are crucial for predicting the stability and reactivity of different isomers and their transition states in various reactions.

Future advancements in this field will focus on developing more accurate and computationally efficient methods to model complex reaction pathways and predict reaction outcomes with greater precision. A significant challenge is to accurately model the influence of solvents and catalysts on the reaction dynamics. Enhanced predictive accuracy will accelerate the discovery of new reactions and the rational design of catalysts for specific transformations of this compound.

Development of Tailored Applications in Functional Materials

The inherent properties of terpenes, including their renewable origin and diverse functionality, make them attractive building blocks for sustainable polymers and functional materials. Research is increasingly focused on transforming this compound and other terpenes into monomers for the synthesis of a wide range of polymers, including polyesters, polycarbonates, and polyurethanes. The presence of double bonds in the this compound structure offers opportunities for post-polymerization modifications, allowing for the creation of crosslinked or functionalized materials with tailored properties.

A key challenge is to overcome the often-lower performance of bio-based polymers compared to their fossil-fuel-derived counterparts. Future research will aim to develop terpene-based polymers with enhanced thermal stability, mechanical strength, and biodegradability. The synthesis of novel terpene-derived monomers and the exploration of their copolymerization with other renewable or conventional monomers will be crucial in developing materials for advanced applications, such as biomedical devices and high-performance elastomers.

Investigations into Isomer-Specific Reactivity and Stereocontrol

The isomers of terpinene, including α-terpinene, γ-terpinene, and terpinolene, exhibit distinct reactivity profiles due to the different arrangements of their double bonds. For example, α-terpinene, with its conjugated double bonds, shows different reactivity compared to the non-conjugated γ-terpinene in reactions with atmospheric oxidants like the nitrate (B79036) radical. Understanding these differences is crucial for developing selective synthetic methods and predicting the environmental fate of these compounds.

A major challenge is to achieve high levels of stereocontrol in reactions involving this compound. The development of chiral catalysts and reagents that can selectively produce one enantiomer or diastereomer is a significant goal in synthetic organic chemistry. Future research will likely focus on asymmetric catalysis to access enantiomerically pure derivatives of this compound, which are valuable in the pharmaceutical and fragrance industries. The ability to control both the regio- and stereoselectivity of reactions will unlock the full potential of this versatile natural product.

Interactive Data Table: Reactivity of Terpinene Isomers

| Isomer | Structure | Key Reactivity Feature | Rate Constant with NO₃ (cm³ molecule⁻¹ s⁻¹) |

| This compound (α-Terpinene) | Conjugated diene | Prone to cycloaddition and electrophilic addition | (1.2 ± 0.5) x 10⁻¹⁰ |

| 1-Isopropyl-4-methyl-1,4-cyclohexadiene (γ-Terpinene) | Non-conjugated diene | Reacts with oxidants, but generally slower than α-terpinene | (2.9 ± 1.1) x 10⁻¹¹ |

| 1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene (Terpinolene) | Exocyclic double bond | Susceptible to oxidation and rearrangement | (6.0 ± 2.5) x 10⁻¹¹ |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying 1-Isopropyl-1,3-cyclohexadiene in natural product extracts?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., n-alkane scale) and compare retention indices. The compound exhibits a non-polar retention index of 998 iu, which distinguishes it from structurally similar terpenes like α-terpinene . Confirmatory analysis should include nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic proton signals for the 1,3-diene system (δ 5.2–5.8 ppm) and isopropyl/methyl substituents (δ 1.2–1.8 ppm).

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for volatile cyclic dienes. Use fume hoods to prevent inhalation exposure, and store the compound under inert gas (e.g., nitrogen) to minimize oxidation. Avoid contact with strong oxidizing agents due to potential reactivity of the conjugated diene system .